molecular formula C17H18FN3O6S B12371741 Ciprofloxacin-piperazinyl-N-sulfate-d8

Ciprofloxacin-piperazinyl-N-sulfate-d8

Cat. No.: B12371741
M. Wt: 419.5 g/mol
InChI Key: SDLYZOYQWKDWJG-SQUIKQQTSA-N
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Description

Ciprofloxacin-piperazinyl-N-sulfate-d8 is a deuterated derivative of ciprofloxacin-piperazinyl-N-sulfate. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a tracer in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciprofloxacin-piperazinyl-N-sulfate-d8 involves the incorporation of deuterium into the ciprofloxacin-piperazinyl-N-sulfate molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ciprofloxacin-piperazinyl-N-sulfate-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ciprofloxacin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ciprofloxacin-piperazinyl-N-sulfate-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological studies to track the distribution and metabolism of ciprofloxacin in organisms.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ciprofloxacin.

    Industry: Applied in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Ciprofloxacin-piperazinyl-N-sulfate-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The deuterated form allows for detailed studies of these mechanisms due to its stability and traceability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciprofloxacin-piperazinyl-N-sulfate-d8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where detailed analysis of drug behavior is required .

Properties

Molecular Formula

C17H18FN3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2

InChI Key

SDLYZOYQWKDWJG-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H]

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O

Origin of Product

United States

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